![molecular formula C16H14ClF3N2O B2859766 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide CAS No. 383148-71-8](/img/structure/B2859766.png)

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

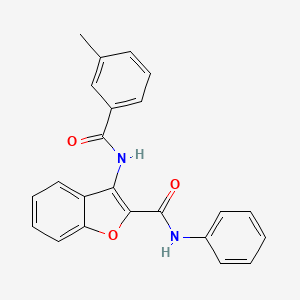

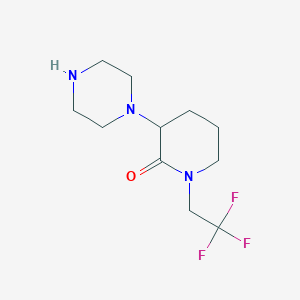

The compound “2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chloro group and a trifluoromethyl group at the 3rd and 5th positions, respectively. Additionally, it has a phenethylacetamide group attached to the 2nd position of the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, as a part of an aromatic system, would contribute to the compound’s stability. The electronegative chlorine and fluorine atoms would create polar bonds, potentially influencing the compound’s reactivity .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Aplicaciones Científicas De Investigación

Environmental Persistence and Treatment of PFASs

Persistence and Detection in the Environment : PFASs are characterized by their strong carbon-fluorine bonds, making them resistant to degradation and thus persistent in the environment. They have been detected globally in aquatic environments, including drinking water, at trace concentrations. The persistence of these substances in human tissue has led to investigations for regulation due to health concerns (Rahman, Peldszus, & Anderson, 2014).

Water Treatment Techniques : Most drinking water treatment processes, including coagulation, flocculation, sedimentation, and filtration, do not substantially remove PFASs if present in raw water. However, activated carbon adsorption, ion exchange, and high-pressure membrane filtration may effectively control these contaminants. The challenge remains with branched isomers and shorter chain PFAS replacement products, for which limited information is available regarding their behavior through water treatment processes (Rahman, Peldszus, & Anderson, 2014).

Health and Environmental Impacts

Toxicity and Environmental Effects : Novel fluorinated alternatives to PFASs have been identified, with systemic multiple organ toxicities observed in toxicity assessments. These alternatives exhibit comparable or more severe potential toxicity than legacy PFASs, indicating harmful environmental impacts. Additional toxicological studies are required to confirm the long-term usability of these fluorinated alternatives (Wang et al., 2019).

Immunotoxicity Concerns : Both epidemiological and laboratory studies suggest that PFASs may be immunotoxic, affecting cell-mediated and humoral immunity. Immunotoxicity is a critical effect associated with exposure to PFASs, as evidenced by decreased antibody responses to vaccination in children and altered cytokine production. The risk of immunotoxicity for humans and wildlife due to bioaccumulation and exposure to multiple PFASs cannot be discounted (Corsini, Luebke, Germolec, & DeWitt, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N2O/c17-13-8-12(16(18,19)20)10-22-14(13)9-15(23)21-7-6-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBMBWRDJAGIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2859685.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859686.png)

![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2859687.png)

![2-[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2859695.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859699.png)

![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2859702.png)

![4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride](/img/structure/B2859704.png)

![N-(4-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2859705.png)

![methyl 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B2859706.png)